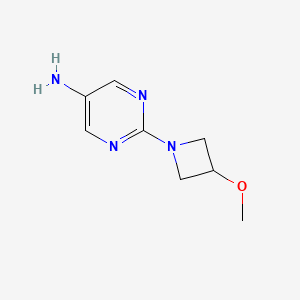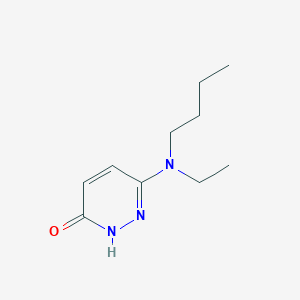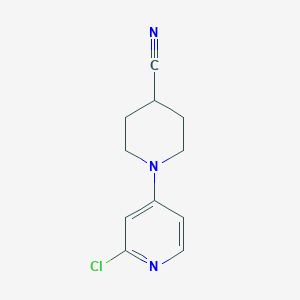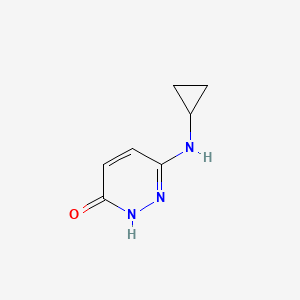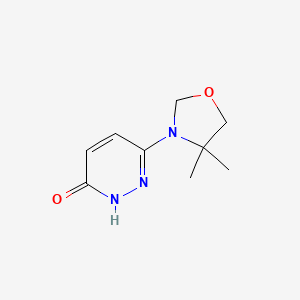
3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and pyrazole rings would likely result in these rings having aromatic character, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azide group, which is known to be a good leaving group, and the pyridine and pyrazole rings, which can participate in various reactions due to their aromatic character .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could result in the compound being able to participate in hydrogen bonding, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Bioactive Ligands in Medicinal Chemistry
Pyridine derivatives, such as the compound , are known for their role as bioactive ligands in medicinal chemistry. They can mimic pyridoxal-amino acid systems, which are crucial in metabolic reactions. These compounds exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities .
Chemosensors for Ion Recognition
The azidomethyl group in the compound structure allows for the development of chemosensors. These sensors can detect specific ions in environmental and biological media through unique photophysical properties. They are particularly useful for qualitative and quantitative ion recognition .
Coordination Chemistry and Metal Complex Formation
Pyridine derivatives serve as ligands in coordination chemistry, efficiently coordinating metals in a highly preorganized manner. The introduction of triazole moieties, as seen in similar compounds, expands the number of coordination sites, which is beneficial for creating metal complexes used in catalysis and molecular magnetism .
Catalytic Applications in Organic Synthesis
The compound’s structure is conducive to forming metal complexes that can act as catalysts in organic reactions, such as the Henry reaction. This application is significant in the synthesis of various organic compounds, where the compound can facilitate the reaction process .
Schiff Base Formation for Drug Design
Schiff base condensation reactions involving pyridine derivatives are pivotal in drug design and development. The compound can react with substrates under optimal conditions to form Schiff bases, which are versatile pharmacophore groups used in pharmaceuticals .
Precursor to Agrochemicals
Due to its structural features, the compound can be used as a precursor in the synthesis of agrochemicals. Its reactivity and the presence of functional groups make it suitable for developing various agricultural products .
Optical Properties for Material Science
The unique optical properties of pyridine derivatives make them suitable for material science applications. They can be used in the development of new materials with specific optical characteristics, which can be applied in various technological fields .
Environmental Monitoring
The compound’s ability to form chemosensors can be extended to environmental monitoring. It can be used to detect and measure pollutants or other environmental parameters, contributing to the protection and management of the environment .
Safety and Hazards
Orientations Futures
The potential applications of “3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry, depending on its biological activity .
Mécanisme D'action
Target of Action
Similar compounds have been found to target phosphodiesterase enzymes (pdes), particularly those of type 5 (pde5) . PDE5 inhibitors prevent the degradation of cyclic guanosine monophosphate, thereby causing severe hypotension as a marked side effect .
Mode of Action
It can be inferred from related compounds that it may selectively block presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings .
Biochemical Pathways
Related compounds such as pyridones are known to be oxidation products of nicotinamide, its methylated form, and its ribosylated form . These compounds are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may have significant effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate and calcium signaling .
Propriétés
IUPAC Name |
3-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-9(7-13-15-11)5-10(14-16)8-3-2-4-12-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGNREZJGKHTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1481424.png)



